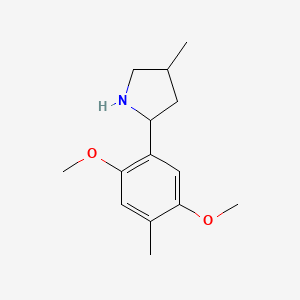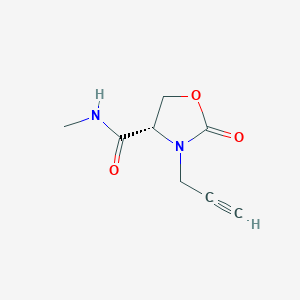
(4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide is a chiral oxazolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine and a suitable carboxylic acid derivative.
Formation of Oxazolidine Ring: The oxazolidine ring is formed through a cyclization reaction, often involving the use of a base and a dehydrating agent.
Introduction of Carboxamide Group: The carboxamide group is introduced via an amidation reaction, typically using an amine and a coupling reagent.
Industrial Production Methods: In an industrial setting, the production of (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and temperature control.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidine derivatives.
Scientific Research Applications
(S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate and its role in drug design.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Studied for its biological activity and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to desired therapeutic effects or chemical transformations.
Comparison with Similar Compounds
®-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide: The enantiomer of the compound, with different stereochemistry.
N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness:
Chirality: The (S)-enantiomer exhibits unique stereochemical properties that can influence its biological activity and reactivity.
Functional Groups: The presence of the carboxamide group and the oxazolidine ring imparts distinct chemical and physical properties.
Properties
CAS No. |
922717-00-8 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(4S)-N-methyl-2-oxo-3-prop-2-ynyl-1,3-oxazolidine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-3-4-10-6(7(11)9-2)5-13-8(10)12/h1,6H,4-5H2,2H3,(H,9,11)/t6-/m0/s1 |
InChI Key |
RTUDTKMNRMBDBQ-LURJTMIESA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1COC(=O)N1CC#C |
Canonical SMILES |
CNC(=O)C1COC(=O)N1CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyacetonitrile](/img/structure/B12877305.png)


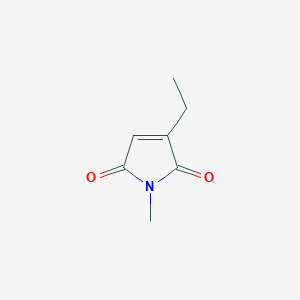
![5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12877325.png)
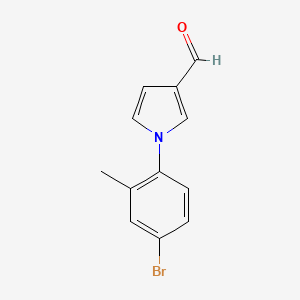

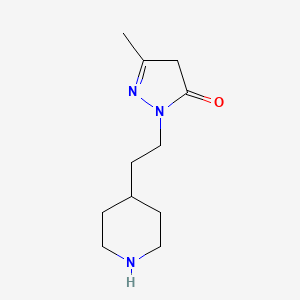
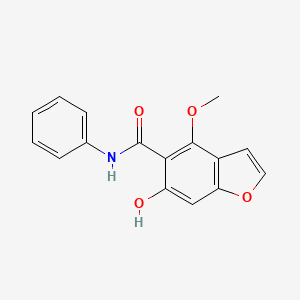
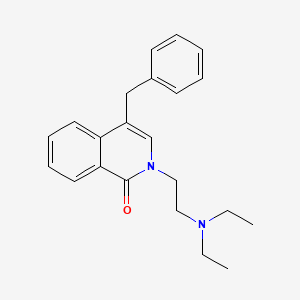

![1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12877392.png)
![(5E)-5-[(4-Aminophenyl)imino]-7-iodoquinolin-8(5H)-one](/img/structure/B12877396.png)
